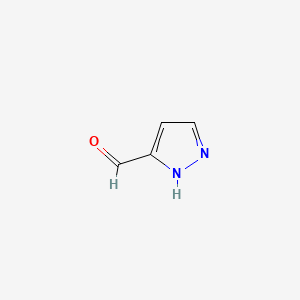

1H-Pyrazole-3-carbaldehyde

Description

The exact mass of the compound 1H-Pyrazole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-3-4-1-2-5-6-4/h1-3H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFGFAUMBISMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959979 | |

| Record name | 1H-Pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3920-50-1 | |

| Record name | 1H-Pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Synthon: A Technical Guide to 1H-Pyrazole-3-carbaldehyde

Introduction: The Strategic Importance of the Pyrazole-3-carbaldehyde Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyrazole nucleus stands out as a "privileged scaffold"—a core molecular framework that consistently appears in a multitude of biologically active compounds and functional materials.[1][2] Within this important class of heterocycles, 1H-Pyrazole-3-carbaldehyde (CAS No. 3920-50-1 ) emerges as a particularly valuable and versatile building block.[3] Its strategic importance lies in the juxtaposition of a stable, electron-rich aromatic pyrazole ring with a highly reactive aldehyde functional group. This unique combination allows for a diverse range of chemical transformations, making it an essential intermediate in the synthesis of complex molecular architectures.[3][4]

This guide provides an in-depth technical overview of 1H-Pyrazole-3-carbaldehyde, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its reactivity, and its proven applications, grounding our discussion in established chemical principles and field-proven insights.

Core Molecular Attributes and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research and development. The key attributes of 1H-Pyrazole-3-carbaldehyde are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3920-50-1 | [5][6] |

| Molecular Formula | C₄H₄N₂O | [5] |

| Molecular Weight | 96.09 g/mol | [5] |

| Appearance | Light brown to yellow solid | [3] |

| Melting Point | 149-153 °C | [3] |

| Boiling Point | ~300 °C (Predicted) | [3] |

| Solubility | Soluble in polar solvents (e.g., DMSO, Acetonitrile); slightly soluble in water. | [3] |

| SMILES | O=Cc1cc[nH]n1 | [7] |

| InChIKey | ICFGFAUMBISMLR-UHFFFAOYSA-N |

Synthesis Strategies: A Tale of Two Pathways

The efficient synthesis of 1H-Pyrazole-3-carbaldehyde is critical for its widespread use. While several methods exist, two primary strategies dominate: the cyclization-formylation of hydrazones via the Vilsmeier-Haack reaction and the oxidation of pre-formed pyrazole methanol.

The Vilsmeier-Haack Reaction: Building the Ring and Functional Group in Tandem

The Vilsmeier-Haack (V-H) reaction is arguably the most common and powerful method for preparing substituted pyrazole-4-carbaldehydes, and the principles are directly applicable to the 3-carbaldehyde isomer.[8][9] This reaction is a cornerstone of heterocyclic chemistry because it allows for the simultaneous construction of the pyrazole ring and the installation of the formyl group from acyclic precursors.[10]

Causality and Mechanism: The process begins with the reaction of a substituted hydrazine with a carbonyl compound to form a hydrazone. This hydrazone is then treated with the Vilsmeier reagent, an electrophilic iminium salt (chloroiminium ion) generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[11] The electron-rich hydrazone attacks the Vilsmeier reagent, initiating an intramolecular cyclization and subsequent formylation. The reaction is completed by hydrolysis of the resulting iminium intermediate to unveil the aldehyde.[8]

Caption: Figure 1: Generalized Vilsmeier-Haack Reaction Mechanism.

Field Insight: The V-H reaction is highly valued for its reliability and the accessibility of starting materials. However, its efficiency can be sensitive to the electronic nature of the substituents on the hydrazone. Anhydrous conditions are critical, as the Vilsmeier reagent is readily hydrolyzed, which would quench the reaction.[9]

Oxidation of 1H-Pyrazol-3-ylmethanol: A Direct Functional Group Transformation

An alternative and more direct route involves the oxidation of a pre-existing pyrazole scaffold bearing a hydroxymethyl group at the 3-position. This strategy decouples the ring formation from the functional group installation.

Causality and Reagent Choice: This is a classic functional group interconversion. The choice of oxidant is paramount to ensure high yields and prevent over-oxidation to the corresponding carboxylic acid.[4]

-

Manganese Dioxide (MnO₂): A mild and selective oxidant for allylic and benzylic-type alcohols. It is a heterogeneous reagent, which simplifies workup via simple filtration. This is often the preferred method due to its selectivity.

-

Pyridinium Chlorochromate (PCC): A more powerful but still relatively mild oxidant that can be used in dichloromethane (DCM). It reliably stops the oxidation at the aldehyde stage.

-

Swern or Dess-Martin Oxidation: These modern oxidation protocols offer excellent yields and mild conditions but involve more complex reagents and workup procedures.

Caption: Figure 2: Synthesis via Oxidation Workflow.

Representative Protocol: Vilsmeier-Haack Synthesis of a Substituted Pyrazole-4-carbaldehyde

The following protocol, adapted from the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, illustrates the key steps and rationale of the Vilsmeier-Haack approach.[9] This serves as a self-validating system that can be adapted for the 3-carbaldehyde isomer with appropriate starting materials.

Step 1: Formation of the Vilsmeier Reagent (The "Activation")

-

Procedure: In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, anhydrous N,N-dimethylformamide (DMF, 4 mL) is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃, 3.0 mmol) is added dropwise with vigorous stirring. The mixture is stirred at 0 °C until a viscous, white salt (the Vilsmeier reagent) forms.

-

Causality: This exothermic reaction must be cooled to control the formation of the electrophilic chloroiminium salt. Anhydrous DMF is crucial; any water present will rapidly decompose the POCl₃ and the Vilsmeier reagent.

Step 2: Cyclization and Formylation (The "Core Reaction")

-

Procedure: A solution of the appropriate hydrazone (1.0 mmol) in a minimal amount of anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent. After the addition is complete, the ice bath is removed, and the reaction mixture is heated to 80-90 °C for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the cyclization-formylation cascade. The stoichiometry is key; an excess of the Vilsmeier reagent ensures complete conversion of the hydrazone.[9]

Step 3: Hydrolysis and Workup (The "Isolation")

-

Procedure: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. This mixture is then neutralized by the slow addition of a dilute aqueous sodium hydroxide or sodium bicarbonate solution until the pH is ~7. A precipitate typically forms and is left to stand, often overnight, to ensure complete precipitation.

-

Causality: Pouring onto ice serves two purposes: it safely quenches any remaining reactive POCl₃ and hydrolyzes the intermediate iminium salt to the final aldehyde product. Neutralization is required to remove acidic byproducts.

Step 4: Purification (The "Refinement")

-

Procedure: The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by flash column chromatography using an appropriate solvent system (e.g., ethyl acetate/petroleum ether).

-

Causality: Chromatography removes unreacted starting materials and any side products, yielding the pure pyrazole carbaldehyde, whose structure and purity are then confirmed by spectroscopic methods.

Reactivity and Applications in Drug Discovery

The synthetic utility of 1H-Pyrazole-3-carbaldehyde stems from the reactivity of its aldehyde group, which serves as an electrophilic handle for a wide array of subsequent reactions.

-

Condensation Reactions: It readily undergoes condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) and amines to form Schiff bases, enamines, and other valuable intermediates.[3]

-

Reductive Amination: The aldehyde can be converted into various substituted amines by reaction with a primary or secondary amine in the presence of a reducing agent like sodium borohydride (NaBH₄).

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into alkenes, providing a route to extend carbon chains.

-

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing access to other important pyrazole derivatives.

This versatility has made the pyrazole scaffold, and by extension intermediates like 1H-pyrazole-3-carbaldehyde, a cornerstone in the development of numerous blockbuster drugs. While not all of the following are synthesized directly from this specific carbaldehyde, they highlight the therapeutic relevance of the core structure it provides:

-

Celecoxib (Celebrex®): A selective COX-2 inhibitor used as an anti-inflammatory drug.[1]

-

Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for treating erectile dysfunction.[1]

-

Ruxolitinib and Baricitinib: Kinase inhibitors used in the treatment of various cancers and autoimmune disorders.[1]

The pyrazole-carbaldehyde motif is a key precursor for synthesizing libraries of compounds that are screened for biological activity against targets in oncology, inflammation, and infectious diseases.[1][2][12]

Expected Spectroscopic Profile

Characterization of 1H-Pyrazole-3-carbaldehyde is routinely performed using standard spectroscopic techniques. The expected data are as follows:

-

¹H NMR: The spectrum will show characteristic signals for the aldehyde proton (δ 9.5-10.5 ppm, singlet), two aromatic protons on the pyrazole ring (δ 6.5-8.5 ppm, doublets), and a broad signal for the N-H proton which may be exchangeable with D₂O.

-

¹³C NMR: The carbonyl carbon of the aldehyde will appear significantly downfield (δ 180-190 ppm). The two aromatic CH carbons will be in the typical aromatic region (δ 110-140 ppm), along with the quaternary carbon attached to the aldehyde.

-

IR Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde will be prominent around 1670-1700 cm⁻¹. C-H stretching of the aldehyde proton may be visible near 2720 and 2820 cm⁻¹. A broad N-H stretch will also be present above 3100 cm⁻¹.[13]

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) will be observed at m/z = 96. Key fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl radical (M-29, loss of CHO).[14][15] The pyrazole ring itself can undergo characteristic fragmentation.[14]

Safety and Handling

As a responsible scientist, proper handling and storage are non-negotiable. 1H-Pyrazole-3-carbaldehyde presents several hazards that must be managed with appropriate engineering controls and personal protective equipment.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[5]

-

Handling: Always handle this compound in a certified chemical fume hood. Wear standard personal protective equipment, including nitrile gloves, a lab coat, and chemical safety goggles. Avoid inhalation of dust and contact with skin and eyes.[3]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry, and dark place, with recommended storage temperatures between 2-8 °C.[3][7] It should be stored away from strong oxidizing agents and bases.

Conclusion

1H-Pyrazole-3-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its robust synthesis via methodologies like the Vilsmeier-Haack reaction, combined with the versatile reactivity of its aldehyde group, provides chemists with a reliable and powerful platform for constructing complex molecules. Its foundational role in the synthesis of compounds with significant therapeutic potential underscores its continued importance in the fields of drug discovery and materials science. By understanding the principles behind its synthesis and reactivity, researchers can fully leverage the power of this exceptional scaffold to drive scientific advancement.

References

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved from [Link]

-

VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed. Retrieved from [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2021). MDPI. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved from [Link]

-

1H-pyrazole-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ARKIVOC. Retrieved from [Link]

-

Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives. (2015). ResearchGate. Retrieved from [Link]

-

The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition. (2022). ResearchGate. Retrieved from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2018). Semantic Scholar. Retrieved from [Link]

-

Representative drugs containing the pyrazole scaffold. (2021). ResearchGate. Retrieved from [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. Retrieved from [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2012). Molecules. Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved from [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). ARKAT USA, Inc. Retrieved from [Link]

-

Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (2024). Chemical Papers. Retrieved from [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). Pharmaceuticals. Retrieved from [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. Retrieved from [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2017). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2019). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review [ouci.dntb.gov.ua]

- 3. 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) [cuikangsynthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazole-3-carbaldehyde, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and handling. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the causality behind its chemical behavior and practical applications. All information is supported by authoritative references to ensure scientific integrity.

Molecular Structure and Physicochemical Properties

1H-Pyrazole-3-carbaldehyde (CAS No: 3920-50-1) is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and a carbaldehyde substituent at the C3 position.[1][2] The presence of the pyrazole core and the aldehyde functionality imparts a unique combination of properties that are pivotal for its role in synthesis.

Structural and Electronic Characteristics

The pyrazole ring is aromatic, fulfilling Hückel's rule with a sextet of π-electrons.[1] One nitrogen atom (N1) is pyrrole-like and donates its lone pair to the aromatic system, while the other (N2) is pyridine-like with its lone pair residing in an sp² hybrid orbital in the plane of the ring.[1] This electronic arrangement leads to a planar structure with significant resonance stabilization. The aldehyde group, being an electron-withdrawing group, influences the electron density distribution within the pyrazole ring, impacting its reactivity.

Diagram 1: Molecular Structure of 1H-Pyrazole-3-carbaldehyde

Caption: Structure of 1H-Pyrazole-3-carbaldehyde.

Physicochemical Data

The following table summarizes the key physicochemical properties of 1H-Pyrazole-3-carbaldehyde. It is important to note that some of these values are predicted and should be used with this consideration.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O | [2] |

| Molecular Weight | 96.09 g/mol | [2] |

| Appearance | Light brown to yellow solid/Brown powder | [3] |

| Melting Point | 149-153 °C | [3] |

| Boiling Point | ~300 °C (predicted) | [3] |

| Solubility | Soluble in polar solvents like acetonitrile and DMSO; slightly soluble in water. | [3] |

| pKa (of pyrazole NH) | ~14.2 (for unsubstituted pyrazole) | [4] |

| Vapor Pressure | 0.001 mmHg at 25°C | [3] |

| Density | 1.323 g/cm³ | [3] |

Expert Insight: The relatively high melting point for a small molecule suggests significant intermolecular interactions in the solid state, likely hydrogen bonding involving the pyrazole N-H and the aldehyde carbonyl group. The predicted high boiling point is also consistent with these strong intermolecular forces. Its solubility profile is typical for a polar, aromatic compound capable of acting as both a hydrogen bond donor and acceptor.

Synthesis of 1H-Pyrazole-3-carbaldehyde

Several synthetic routes to 1H-pyrazole-3-carbaldehyde have been reported, with the Vilsmeier-Haack reaction being a prominent and versatile method.[5][6] The choice of synthetic strategy often depends on the availability of starting materials and the desired scale of the reaction.

Vilsmeier-Haack Reaction

This is a widely used method for the formylation of electron-rich heterocycles.[7][8] In the context of pyrazole synthesis, it often involves the reaction of a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[6]

Diagram 2: Vilsmeier-Haack Synthesis Workflow

Caption: General workflow for Vilsmeier-Haack synthesis.

Experimental Protocol: Vilsmeier-Haack Synthesis of a Substituted Pyrazole-4-carbaldehyde

The following is a representative protocol for the synthesis of a substituted pyrazole-4-carbaldehyde, which illustrates the general principles applicable to the synthesis of the 3-carbaldehyde isomer with appropriate starting materials.

-

Preparation of the Hydrazone: To a solution of the appropriate substituted acetophenone (0.019 mol) in ethanol (60 mL), add phenylhydrazine hydrochloride (0.028 mol) and concentrated acetic acid (1 mL).[8]

-

Reflux the reaction mixture for 1 hour.[8]

-

Cool the mixture, and collect the precipitated hydrazone by filtration. Wash with ethanol and dry under vacuum.[8]

-

Vilsmeier-Haack Reaction: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to an ice-cold, stirred solution of dimethylformamide (DMF).

-

Add a solution of the previously prepared hydrazone in DMF dropwise to the Vilsmeier reagent.[8]

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 8 hours.[8]

-

After cooling, pour the reaction mixture onto crushed ice and neutralize with a solid base such as sodium bicarbonate.

-

Collect the precipitated product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).[8]

Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS).

Oxidation of 3-Hydroxymethylpyrazole

Another viable route involves the oxidation of the corresponding alcohol, 3-hydroxymethylpyrazole. This method is advantageous when the alcohol precursor is readily available.

Diagram 3: Oxidation Synthesis Workflow

Caption: General workflow for the oxidation of 3-hydroxymethylpyrazole.

Reactivity of 1H-Pyrazole-3-carbaldehyde

The reactivity of 1H-Pyrazole-3-carbaldehyde is dominated by the aldehyde functionality, which readily undergoes reactions with various nucleophiles. The pyrazole ring itself can also participate in reactions, particularly at the N1 position.

Reactions at the Aldehyde Group

-

Condensation Reactions: The aldehyde group undergoes condensation reactions with active methylene compounds in what is known as the Knoevenagel condensation .[9][10] This reaction is a powerful tool for C-C bond formation and the synthesis of more complex pyrazole derivatives.

-

Wittig Reaction: The Wittig reaction provides a means to convert the aldehyde into an alkene by reacting it with a phosphonium ylide.[11][12] This allows for the introduction of a variety of substituted vinyl groups at the 3-position of the pyrazole ring.

-

Schiff Base Formation: 1H-Pyrazole-3-carbaldehyde reacts with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various ligands for coordination chemistry and biologically active molecules.[3]

Reactions Involving the Pyrazole Ring

-

N-Alkylation/Arylation: The N-H proton of the pyrazole ring is acidic and can be removed by a base to form the pyrazolate anion. This anion is a strong nucleophile and can be alkylated or arylated to introduce substituents at the N1 position.[1]

Spectroscopic Characterization

¹H NMR Spectroscopy

-

Aldehyde Proton: A singlet in the downfield region, typically between δ 9.5-10.5 ppm.

-

Pyrazole Ring Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the C4 and C5 positions. The coupling constant between these protons would be characteristic of a vicinal coupling in a five-membered ring.

-

N-H Proton: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the highly deshielded region, typically δ 180-190 ppm.

-

Pyrazole Ring Carbons: Two signals in the aromatic region for the C4 and C5 carbons, and a more deshielded signal for the C3 carbon attached to the aldehyde group.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band in the region of 1670-1700 cm⁻¹, characteristic of an aromatic aldehyde.

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (aromatic): Absorptions typically above 3000 cm⁻¹.

Applications in Drug Discovery and Materials Science

1H-Pyrazole-3-carbaldehyde is a valuable precursor in the synthesis of a wide range of biologically active molecules and functional materials.

-

Pharmaceuticals: The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs.[10] Derivatives of 1H-pyrazole-3-carbaldehyde have been investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents.[10]

-

Agrochemicals: This compound also serves as an intermediate in the development of novel herbicides and fungicides.[10]

-

Ligand Synthesis: The ability of 1H-pyrazole-3-carbaldehyde to form Schiff bases makes it a crucial starting material for the synthesis of a variety of ligands used in coordination chemistry and catalysis.[3]

Safety and Handling

1H-Pyrazole-3-carbaldehyde is classified as an irritant and should be handled with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. It is recommended to store under an inert atmosphere.[3]

Conclusion

1H-Pyrazole-3-carbaldehyde is a versatile and valuable building block in organic synthesis with significant applications in drug discovery and materials science. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in research and development. This guide has provided a comprehensive overview of these aspects, grounded in scientific literature, to support the work of researchers and professionals in the field.

References

- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Pyrazole.

- 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1). (n.d.).

- MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

- Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. (n.d.).

- Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. (n.d.). Beilstein Journals.

- The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). (n.d.).

- Ozawa, F. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 26(11), 3169.

- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.).

- Heinisch, G., & Holzer, W. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.

- Deng, X., & Mani, N. S. (2006). A Practical, One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from Aldehydes and Hydrazines. Organic Syntheses, 83, 157.

- PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde.

- Savickienė, V., Bieliauskas, A., Belyakov, S., & Arbačiauskienė, E. (2024). Synthesis and characterization of novel biheterocyclic compounds from 3‐alkoxy‐1H‐pyrazole‐4‐carbaldehydes via multicomponent reactions. Journal of Heterocyclic Chemistry, 61(6), 927-947.

- A review on pyrazole derivatives of pharmacological potential. (2022). International Journal of Research in Applied Science and Engineering Technology, 10(IX).

- Shetty, S. D., et al. (2012). Synthesis and Pharmacological Evaluation of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040.

- Schmidt, J., et al. (2021). N-Heterocyclic Olefins of Pyrazole and Indazole. The Journal of Organic Chemistry, 86(12), 8195-8205.

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.

- Hamada, N., El Sekily, M. A., & Mancy, S. H. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 133-147.

- Ali, M. F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Modern Chemistry & Chemical Technology, 15(3).

- 1HNMR δ values for - The Royal Society of Chemistry. (n.d.).

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Semantic Scholar. (n.d.).

- Kumar, V., & Sharma, P. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 6(3), 2772-2785.

- Chem-Impex. (n.d.). 1H-Pyrazole-3-carbaldehyde.

- New Journal of Chemistry. (2017).

- pKa values for morpholine, pyrazole and imidazole.[23,24]. (n.d.).

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- Scilit. (n.d.). Synthesis and characterization of novel biheterocyclic compounds from 3‐alkoxy‐1H‐pyrazole‐4‐carbaldehydes via multicomponent reactions.

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).

- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole.

- Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.).

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. imperial.ac.uk [imperial.ac.uk]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. reddit.com [reddit.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. rsc.org [rsc.org]

- 14. ijtsrd.com [ijtsrd.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1H-Pyrazole-3-carbaldehyde: Melting Point and Solubility

Introduction: The Significance of 1H-Pyrazole-3-carbaldehyde

1H-Pyrazole-3-carbaldehyde (CAS No: 3920-50-1), a heterocyclic aldehyde, is a pivotal building block in medicinal chemistry and materials science.[1][2][3] Its pyrazole core is a feature of numerous pharmacologically active compounds, and the reactive aldehyde group serves as a versatile handle for synthesizing more complex molecular architectures, such as Schiff base ligands.[1] A thorough understanding of its fundamental physicochemical properties, namely its melting point and solubility, is a non-negotiable prerequisite for its effective use in drug design, reaction optimization, and materials development. These parameters govern everything from reaction kinetics and purification strategies to formulation and bioavailability.

This guide provides an in-depth analysis of the melting point and solubility of 1H-Pyrazole-3-carbaldehyde, grounded in established chemical principles and supported by detailed, field-proven experimental protocols.

Part 1: Thermal Analysis - Melting Point Determination

The melting point is one of the most critical physical constants of a solid organic compound. It provides a dual insight: a sharp, defined melting range is a strong indicator of high purity, while the temperature itself is a characteristic property used for identification.[4][5]

Theoretical Basis: Intermolecular Forces and Crystal Structure

The melting point of 1H-Pyrazole-3-carbaldehyde is dictated by the strength of the intermolecular forces within its crystal lattice. The molecule possesses several key features that contribute to a relatively high melting point for its molecular weight (96.09 g/mol )[2][3]:

-

Hydrogen Bonding: The N-H group of the pyrazole ring acts as a hydrogen bond donor, while the pyridine-type nitrogen and the carbonyl oxygen of the aldehyde group act as hydrogen bond acceptors. This capacity for strong intermolecular hydrogen bonding significantly increases the energy required to break the crystal lattice.

-

Dipole-Dipole Interactions: The polar C=O bond of the aldehyde and the inherent dipole of the pyrazole ring lead to strong dipole-dipole attractions between molecules.

-

Molecular Packing: The planar nature of the pyrazole ring allows for efficient stacking in the solid state, maximizing van der Waals forces.

The combination of these forces results in a stable crystal lattice that requires considerable thermal energy to transition into the liquid phase.

Reported Melting Point Data

The experimentally determined melting point for 1H-Pyrazole-3-carbaldehyde is summarized below. It is crucial for researchers to recognize that impurities can depress and broaden this range.

| Parameter | Value | Source |

| Melting Point | 149-153 °C | [1] |

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a self-validating method for accurately determining the melting point range of 1H-Pyrazole-3-carbaldehyde using a standard digital melting point apparatus (e.g., Mel-Temp).

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample ensures uniform heat distribution and efficient packing in the capillary tube.

-

Capillary Sealing: Sealing one end of the capillary tube prevents the sample from falling out.

-

Slow Heating Rate: A slow ramp rate (1-2 °C per minute) near the melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. A rapid initial heating can be used to find an approximate range, followed by a slower, more precise measurement.[5]

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of dry 1H-Pyrazole-3-carbaldehyde onto a clean, dry watch glass. Crush the solid into a fine powder using a spatula.

-

Capillary Loading: Take a capillary tube and seal one end by rotating it briefly in the outer part of a Bunsen burner flame.[6] Tap the open end of the capillary tube into the powdered sample until a small amount (1-2 mm in height) of the compound is packed into the sealed end.[7]

-

Apparatus Setup: Insert the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned.[7]

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.[5] This saves time for the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary tube. Set the heating rate to a slow ramp of 1-2 °C per minute.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T1) at which the first drop of liquid appears. Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[4][7]

-

Reporting: The melting point is reported as the range T1 - T2. For a pure sample, this range should be narrow (0.5-1.0 °C).

Workflow Visualization: Melting Point Determination

Caption: Workflow for determining the melting point of 1H-Pyrazole-3-carbaldehyde.

Part 2: Solubility Profile Assessment

Solubility is a fundamental property that dictates how a compound can be purified, formulated, and administered, and how it behaves in biological systems. The principle of "like dissolves like" is the cornerstone for predicting solubility.[8]

Theoretical Basis: Molecular Polarity and Solvent Interaction

The solubility of 1H-Pyrazole-3-carbaldehyde is a direct consequence of its molecular structure:

-

Polar Characteristics: The presence of two nitrogen atoms and a carbonyl group creates a polar molecule capable of acting as a hydrogen bond donor (N-H) and acceptor (N=C, N-N, C=O). This allows it to interact favorably with polar solvents.

-

Solvent Choice:

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can also engage in hydrogen bonding. While the compound is polar, its overall structure has some nonpolar character, leading to only slight solubility in water.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds, making them excellent solvents for polar molecules like 1H-Pyrazole-3-carbaldehyde.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. The strong intermolecular forces within the pyrazole's crystal lattice are much more favorable than any potential interactions with a nonpolar solvent, resulting in poor solubility.

-

Reported Solubility Data

The following table summarizes the known qualitative solubility of 1H-Pyrazole-3-carbaldehyde.

| Solvent | Solubility | Rationale | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic, strong H-bond acceptor | [1] |

| Acetonitrile | Soluble | Polar aprotic solvent | [1] |

| Water | Slightly Soluble | Polar protic, but compound has nonpolar regions | [1] |

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a standardized method for assessing the solubility of 1H-Pyrazole-3-carbaldehyde in a range of solvents relevant to drug discovery and organic synthesis.

Causality Behind Experimental Choices:

-

Standardized Mass/Volume: Using a fixed amount of solute and solvent (e.g., 1 mg in 1 mL) allows for semi-quantitative comparison across different solvents.

-

Vigorous Agitation: Stirring or vortexing is essential to break up solute aggregates and maximize the interaction between the solute and solvent molecules.[8][9]

-

Observation Time: Allowing the mixture to stand provides time for dissolution to reach equilibrium and for any undissolved particles to settle.

Step-by-Step Methodology:

-

Preparation: Label a series of small, clean, dry test tubes or vials for each solvent to be tested (e.g., Water, Ethanol, DMSO, Hexane).

-

Aliquot Solute: Accurately weigh and add approximately 5 mg of 1H-Pyrazole-3-carbaldehyde to each test tube.

-

Solvent Addition: Add the first solvent (e.g., Water) in small portions (e.g., 0.25 mL increments) up to a total volume of 1 mL.

-

Agitation: After each addition, cap the vial and shake or vortex vigorously for 30-60 seconds.[8][10]

-

Observation: After agitation, visually inspect the sample against a contrasting background. Note if the solid has completely dissolved.

-

Classification:

-

Soluble: The entire solid dissolves completely, leaving a clear solution.

-

Slightly/Partially Soluble: A significant portion of the solid dissolves, but some particles remain undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat: Repeat steps 3-6 for each of the selected solvents. Record all observations systematically.

Workflow Visualization: Solubility Assessment

Caption: Workflow for qualitative solubility testing of 1H-Pyrazole-3-carbaldehyde.

Safety, Handling, and Storage

As a laboratory chemical, 1H-Pyrazole-3-carbaldehyde must be handled with appropriate care.

-

Hazards: It is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation. It is also harmful if swallowed.[1][2]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][11] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated (≤4°C) under an inert gas like nitrogen to maintain stability.[1]

Conclusion

The physicochemical properties of 1H-Pyrazole-3-carbaldehyde are a direct reflection of its molecular structure. Its high melting point of 149-153 °C is attributable to strong intermolecular hydrogen bonding and dipole-dipole interactions. Its solubility profile—soluble in polar aprotic solvents like DMSO and acetonitrile but only slightly soluble in water —is consistent with its polar nature. The standardized protocols provided in this guide offer a robust framework for researchers to verify these properties and ensure the quality and suitability of this important chemical intermediate for their specific applications in drug development and scientific research.

References

-

1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1), WorldOfChemicals. [Link]

-

Melting point determination, University of Calgary. [Link]

-

experiment (1) determination of melting points, University of Technology, Iraq. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds, University of Massachusetts Boston. [Link]

-

Determination Of Melting Point Of An Organic Compound, BYJU'S. [Link]

-

How to determine the solubility of a substance in an organic solvent?, ResearchGate. [Link]

-

Determination of Melting Point, Clarion University. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS, An-Najah National University. [Link]

-

Procedure For Determining Solubility of Organic Compounds, Scribd. [Link]

-

1H-pyrazole-3-carbaldehyde, PubChem, National Center for Biotechnology Information. [Link]

-

Experiment 1 - Melting Points, University of the Sciences in Philadelphia. [Link]

-

1-Methyl-1H-pyrazole-3-carbaldehyde, ChemBK. [Link]

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility, SALTISE. [Link]

Sources

- 1. 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) [cuikangsynthesis.com]

- 2. 1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazole-3-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. pennwest.edu [pennwest.edu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. chem.ws [chem.ws]

- 9. researchgate.net [researchgate.net]

- 10. saltise.ca [saltise.ca]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1H-Pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of heterocyclic compounds, which form the backbone of countless pharmaceutical agents. 1H-Pyrazole-3-carbaldehyde is a critical bifunctional building block, featuring a reactive aldehyde and a versatile pyrazole core. A precise understanding of its spectral characteristics is paramount for reaction monitoring, purity assessment, and structural confirmation of its derivatives. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1H-Pyrazole-3-carbaldehyde, grounded in fundamental principles and supported by empirical data. We will explore chemical shifts, coupling constants, and the influence of environmental factors, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of 1H-Pyrazole-3-carbaldehyde and NMR

The pyrazole moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a desirable component in drug design. 1H-Pyrazole-3-carbaldehyde (CAS 3920-50-1) serves as a key intermediate, enabling the facile introduction of the pyrazole core and further functionalization via its aldehyde group[1][2][3].

To effectively utilize this reagent and characterize its downstream products, unambiguous structural verification is essential. NMR spectroscopy provides an unparalleled, non-destructive view into the molecular framework. By analyzing the magnetic properties of ¹H and ¹³C nuclei, we can map the precise electronic environment of each atom, confirming connectivity and stereochemistry. This guide serves as an authoritative reference for interpreting the NMR data of this vital chemical entity.

graph "1H_Pyrazole_3_carbaldehyde_Structure" {

layout=neato;

node [shape=plaintext, fontsize=12];

edge [fontsize=10];

// Atom nodes

N1 [label="N1", pos="0,1!", fontcolor="#202124"];

N2 [label="N2", pos="-1.2,0.5!", fontcolor="#202124"];

C3 [label="C3", pos="-1.2,-0.5!", fontcolor="#202124"];

C4 [label="C4", pos="0,-1!", fontcolor="#202124"];

C5 [label="C5", pos="0.8,0!", fontcolor="#202124"];

H_N1 [label="H", pos="0,1.8!", fontcolor="#202124"];

H_C4 [label="H4", pos="0,-1.8!", fontcolor="#202124"];

H_C5 [label="H5", pos="1.8,0!", fontcolor="#202124"];

C_CHO [label="C", pos="-2.4,-1!", fontcolor="#202124"];

H_CHO [label="H", pos="-2.4,-1.8!", fontcolor="#202124"];

O_CHO [label="O", pos="-3.2,-0.5!", fontcolor="#202124"];

// Edges for bonds

N1 -- C5 [label=""];

C5 -- C4 [label=""];

C4 -- C3 [label=""];

C3 -- N2 [label=""];

N2 -- N1 [label=""];

N1 -- H_N1 [label=""];

C4 -- H_C4 [label=""];

C5 -- H_C5 [label=""];

C3 -- C_CHO [label=""];

C_CHO -- H_CHO [label=""];

C_CHO -- O_CHO [label="="];

}

Figure 2. A standardized workflow for NMR sample preparation and analysis.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh approximately 15-20 mg of 1H-Pyrazole-3-carbaldehyde directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent.

-

Expertise & Causality: DMSO-d₆ is highly recommended. Its ability to form strong hydrogen bonds with the N-H proton prevents rapid exchange, allowing for clearer observation of this signal.[4] CDCl₃ is also an option, but the N-H signal may be broader or exchange with trace acidic impurities.

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the mixture until the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak.

-

¹H Acquisition:

-

Number of Scans (NS): 16 scans are typically sufficient.

-

Relaxation Delay (D1): A delay of 1-2 seconds is adequate.

-

¹³C Acquisition:

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are required. Start with 1024 scans and increase if necessary for quaternary carbons or dilute samples.

-

Relaxation Delay (D1): A 2-second delay is a good starting point.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction.

-

Reference the spectra. If using TMS, set its signal to 0 ppm. Otherwise, reference to the residual solvent peak (DMSO-d₆: δн = 2.50 ppm; δc = 39.52 ppm).

-

Integrate the ¹H spectrum and pick peaks for both spectra to obtain precise chemical shifts.

Conclusion

The ¹H and ¹³C NMR spectra of 1H-Pyrazole-3-carbaldehyde present a distinct set of signals that are readily interpretable with a foundational understanding of chemical shift theory and spin-spin coupling. The aldehyde proton at δ ~10 ppm and its corresponding carbon at δ ~190 ppm are powerful diagnostic markers. The pyrazole ring protons and carbons provide a clear fingerprint of the heterocyclic core. By following the robust experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectral data, ensuring the structural integrity of this valuable building block and its derivatives in their scientific endeavors.

References

-

OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Claramunt, R. M., López, C., García, M. Á., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(9), 1139-1147. Available at: [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Claramunt, R. M., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

Burns, G. (2017, February 17). Why is the 13C NMR signal caused by the aldehyde carbonyl carbon occur more downfield than those caused by the carboxylic acid carbon?. Quora. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]

-

Abboud, J. L. M., Boyer, G., Claramunt, R., et al. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Spectrochimica Acta Part A: Molecular Spectroscopy, 47(1), 125-130. Available at: [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(-13C-and-Abboud-Boyer/c19d4b6dd86a51276f7b9f5f6e80b4d45c61394c]([Link]

-

National Center for Biotechnology Information. (n.d.). 1H-pyrazole-3-carbaldehyde. PubChem. Retrieved from [Link]

-

Alkorta, J., Elguero, J., & Pérez-Torralba, M. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 643-647. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

Sources

IR and mass spectrometry analysis of 1H-Pyrazole-3-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Analysis of 1H-Pyrazole-3-carbaldehyde

Foreword: The Analytical Imperative for Heterocyclic Scaffolds

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are foundational scaffolds. Among these, the pyrazole ring system is a "privileged structure" due to its versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. 1H-Pyrazole-3-carbaldehyde (C₄H₄N₂O, MW: 96.09 g/mol [2]) is a critical building block for synthesizing more complex pyrazole derivatives[1][3]. Its aldehyde functionality provides a reactive handle for a multitude of chemical transformations, making it invaluable to medicinal chemists.

The unequivocal identification and purity assessment of such a key intermediate are non-negotiable. Ambiguity in structure or the presence of impurities can derail a synthetic campaign, compromise biological data, and create significant delays in development pipelines. This guide provides a comprehensive, field-tested approach to the structural elucidation of 1H-Pyrazole-3-carbaldehyde using two synergistic and powerful analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will move beyond rote data reporting to explain the causal relationships between molecular structure and spectral output, empowering researchers to interpret their data with confidence.

Part 1: Interrogating Molecular Vibrations with Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of a molecule. Covalent bonds are not static; they stretch, bend, and rock at specific frequencies. When the frequency of infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs that radiation, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands are directly correlated to the functional groups present in the molecule.

For 1H-Pyrazole-3-carbaldehyde, our analysis focuses on identifying the characteristic vibrations of the pyrazole ring and the aldehyde group.

Molecular Structure and Key Vibrational Modes

The structure of 1H-Pyrazole-3-carbaldehyde presents several key bonds that give rise to a distinct IR fingerprint.

Caption: Molecular structure of 1H-Pyrazole-3-carbaldehyde with key bonds for IR analysis.

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid samples due to its minimal sample preparation and high reproducibility.

-

Instrument Preparation: Ensure the Bruker Invenio-R spectrometer (or equivalent) is powered on and has completed its startup diagnostics. The ATR accessory, equipped with a diamond crystal, should be clean.

-

Crystal Cleaning: Clean the diamond crystal surface meticulously with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to evaporate completely.

-

Background Spectrum Acquisition: With the clean, empty ATR anvil in place, acquire a background spectrum. This is a critical self-validating step that subtracts the absorbance from ambient CO₂ and water vapor. Key parameters:

-

Scan Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32 (for a good signal-to-noise ratio)

-

-

Sample Application: Place a small amount (a few milligrams) of the solid 1H-Pyrazole-3-carbaldehyde powder onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum.

-

Post-Acquisition Cleaning: Thoroughly clean the ATR crystal and press arm with a suitable solvent to prevent cross-contamination.

Data Interpretation: Decoding the Spectral Fingerprint

The resulting spectrum should be analyzed for the presence of characteristic absorption bands. The conjugation of the aldehyde with the pyrazole ring will slightly shift the C=O stretching frequency to a lower wavenumber compared to a simple aliphatic aldehyde[4].

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Rationale and Expected Appearance |

| N-H Stretch | Pyrazole Ring (Amine) | 3300–3100 | A broad to medium peak resulting from the stretching of the nitrogen-hydrogen bond. Its broadness is often due to hydrogen bonding in the solid state.[5][6] |

| C-H Stretch (Aromatic) | Pyrazole Ring | 3100–3000 | A sharp, medium-intensity peak just above 3000 cm⁻¹, characteristic of C-H bonds where the carbon is sp² hybridized. |

| C-H Stretch (Aldehyde) | Aldehyde | 2850–2820 & 2750–2720 | This is a hallmark of an aldehyde. It typically appears as a pair of weak to medium peaks, with the lower frequency peak (~2720 cm⁻¹) being particularly diagnostic as few other groups absorb here.[4][6] This is often seen as a "shoulder" on the aliphatic C-H stretching bands. |

| C=O Stretch (Carbonyl) | Aldehyde | 1710–1685 | A very strong, sharp absorption. The conjugation with the pyrazole ring lowers the frequency from the typical 1740-1720 cm⁻¹ range for saturated aldehydes.[4] |

| C=N and C=C Stretches (In-ring) | Pyrazole Ring | 1600–1450 | A series of medium to strong peaks resulting from the stretching vibrations of the double bonds within the aromatic pyrazole ring.[5] |

| C-H Out-of-Plane Bending | Pyrazole Ring | 900–675 | Bending vibrations that are characteristic of the substitution pattern on the aromatic ring. |

Part 2: Uncovering Molecular Mass and Structure with Mass Spectrometry

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a volatile and thermally stable compound like 1H-Pyrazole-3-carbaldehyde, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS) is an ideal method for both separation and identification.

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing it to ionize by losing an electron, forming a radical cation known as the molecular ion (M•⁺) . The m/z of this ion corresponds to the molecular weight of the compound. The excess energy imparted during ionization causes the molecular ion to fragment in predictable ways, based on bond strengths and fragment stability. This fragmentation pattern is a unique chemical fingerprint.

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Preparation: Prepare a dilute solution of 1H-Pyrazole-3-carbaldehyde (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method Setup:

-

Injection: 1 µL of the sample solution is injected into the GC inlet.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This ensures good separation from any potential impurities.

-

-

MS Method Setup:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 35 to 300. This range will capture the molecular ion and all relevant fragments.

-

Data Interpretation: Assembling the Molecular Puzzle

The mass spectrum is a plot of relative intensity versus m/z. The tallest peak is the base peak , assigned a relative intensity of 100%. The molecular ion peak for 1H-Pyrazole-3-carbaldehyde is expected at m/z 96, corresponding to its molecular formula C₄H₄N₂O.[7] The fragmentation pattern provides corroborating structural evidence.

The fragmentation of N-heterocycles can be complex, but several key pathways are expected for this molecule. The pyrazole ring is relatively stable, but specific losses from the aldehyde and the ring itself are diagnostic.

Caption: Predicted EI-MS fragmentation of 1H-Pyrazole-3-carbaldehyde.

| m/z | Proposed Fragment | Loss from Molecular Ion | Rationale and Significance |

| 96 | [C₄H₄N₂O]•⁺ (M•⁺) | — | Molecular Ion. Its presence confirms the molecular weight of the compound. |

| 95 | [C₄H₃N₂O]⁺ | H• | Loss of a hydrogen radical, typically the acidic N-H proton or the aldehyde proton. This is a common fragmentation for aldehydes and amines.[8] |

| 68 | [C₃H₄N₂]•⁺ | CO | Loss of carbon monoxide. This is a highly characteristic fragmentation for aromatic aldehydes. The resulting ion is the pyrazole radical cation itself.[9] This is often a prominent peak. |

| 67 | [C₃H₃N₂]⁺ | CHO• | Loss of the formyl radical. Cleavage of the bond between the pyrazole ring and the aldehyde carbon. The resulting ion is the pyrazole cation. This fragment strongly supports the presence of the aldehyde group attached to the pyrazole ring. |

| 69 | [C₃H₃NO]•⁺ | HCN | Loss of hydrogen cyanide from the molecular ion. This is a classic fragmentation pathway for nitrogen-containing heterocyclic rings, involving ring cleavage.[10][11] |

| 41 | [C₂H₃N]•⁺ | CO + HCN | A secondary fragmentation product arising from the loss of HCN from the m/z 68 fragment. This indicates the breakdown of the pyrazole ring structure itself. |

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of 1H-Pyrazole-3-carbaldehyde is achieved not by a single data point, but by the convergence of evidence from complementary analytical techniques.

-

IR Spectroscopy provides definitive, non-destructive confirmation of the essential functional groups: the N-H of the pyrazole, the conjugated C=O of the aldehyde, and the unique aldehyde C-H stretches. It answers the question, "What building blocks are present?"

-

Mass Spectrometry confirms the correct molecular weight via the molecular ion and validates the connectivity of the functional groups through a predictable fragmentation fingerprint. The characteristic losses of CO (m/z 68) and CHO (m/z 67) provide unequivocal evidence of an aldehyde attached to a pyrazole ring. It answers the question, "How are the blocks connected, and what is the total mass?"

Together, these self-validating systems provide the robust, high-integrity data required by researchers, scientists, and drug development professionals. By understanding the principles behind the data, analysts can move from simple pattern matching to confident, expert interpretation, ensuring the quality and identity of this critical synthetic intermediate.

References

- New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.

- Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES.

-

Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. Retrieved from [Link]

- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.

-

Sengar, R., Tyagi, S., Prakash, , Pathak, V., & Pathak, P. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 23(3). Retrieved from [Link]

-

PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved from [Link]

-

AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

-

ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron ionization mass spectra of phosphorus-containing heterocycles. I. 1,4,4a,5,6,7,8,8a-Octahydro-2H-3,1,2-benzoxazaphosphinine 2-oxides. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

NIH. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

-

Open Research Library. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... Retrieved from [Link]

-

American Chemical Society Petroleum Research Fund. (n.d.). FTIR Analysis of the Radical and Molecular Products of Thermal Decomposition of Aldehydes and Nitrite Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

-

MDPI. (n.d.). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1H-Pyrazole [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. BiblioBoard [openresearchlibrary.org]

A Senior Application Scientist's Guide to the Synthesis of 1H-Pyrazole-3-carbaldehyde via Vilsmeier-Haack Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Pyrazole-3-carbaldehyde

In the landscape of modern medicinal and agricultural chemistry, the pyrazole scaffold is a cornerstone. Its derivatives are integral to a multitude of commercial drugs and agrochemicals.[1] 1H-Pyrazole-3-carbaldehyde (CAS: 3920-50-1) represents a particularly valuable and versatile building block, providing a reactive aldehyde handle for diversification and the synthesis of complex, biologically active molecules.[1][2][3] Among the various synthetic routes, the Vilsmeier-Haack (V-H) reaction stands out as a powerful and highly adaptable method for the formylation of electron-rich heterocyclic systems.[4][5][6]

This guide provides an in-depth technical exploration of the synthesis of pyrazole carbaldehydes, focusing on the mechanistic nuances and practical execution of the Vilsmeier-Haack reaction. We will move beyond a simple recitation of steps to dissect the causality behind the protocol, offering field-proven insights to ensure reproducibility and success.

The Vilsmeier-Haack Reaction: Core Principles and Mechanism

The V-H reaction is a cornerstone of organic synthesis, primarily used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[7] The reaction's efficacy stems from the in situ generation of a potent electrophile, the Vilsmeier reagent.

Formation of the Vilsmeier Reagent

The heart of the reaction is the Vilsmeier reagent, a chloroiminium salt, often referred to as Arnold's reagent.[8][9] It is typically formed by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[4][5][10]

The formation is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate ester fragment to yield the highly electrophilic chloroiminium cation. This cation is the active formylating agent in the reaction.[8]

The Dual-Action Mechanism: Cyclization and Formylation

While direct formylation of an unsubstituted 1H-pyrazole ring can be challenging and may lead to mixtures of products, a more elegant and widely employed strategy involves a one-pot cyclization and formylation of an appropriate hydrazone precursor.[11][12][13] This approach leverages the V-H reagent not only as a formylating agent but also as a catalyst for heterocycle formation.

The plausible mechanism proceeds as follows:

-

Initial Attack: The Vilsmeier reagent (I) attacks the hydrazone (II), followed by the loss of HCl.

-

Cyclization: An intramolecular nucleophilic attack by the terminal nitrogen atom initiates the cyclization, forming the pyrazole ring intermediate (III).

-

Aromatization & Formylation: The intermediate loses a molecule of dimethylamine to give a pyrazole derivative (IV). This newly formed electron-rich pyrazole then undergoes a standard electrophilic aromatic substitution with a second molecule of the Vilsmeier reagent.[14] The attack typically occurs at the C4 position, which is the most electron-rich site in N-substituted pyrazoles.[6]

-

Hydrolysis: The resulting iminium salt intermediate (V) is stable until it is hydrolyzed during the aqueous work-up to yield the final 1H-Pyrazole-4-carbaldehyde (VI).[4][8][14]

Note: While the literature extensively covers the synthesis of 4-carbaldehydes via this route, achieving the 3-carbaldehyde isomer involves careful selection of a starting hydrazone derived from a precursor like pyruvaldehyde or by using a substrate with a blocking group at the 5-position.

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Step-by-Step Methodology

Part A: In Situ Preparation of the Vilsmeier Reagent

-

Setup: Equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, a thermometer, and a nitrogen inlet. The system must be kept anhydrous.